

Quantitative FcγR Binding Affinities

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Compound Focus: C-Reactive Protein (CRP) (77-82)

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The table below summarizes the dissociation constants (Kd) for human pentraxins binding to human Fc receptors, demonstrating that CRP binds multiple FcγRs with micromolar affinity.

Fc Receptor	CRP Kd (μM)	SAP Kd (μM)	PTX3 Kd (μM)	IgG1 Kd (μM)
FcγRI (CD64)	3.2 [1]	0.5 [1]	n.d. [1]	0.03 [1]
FcγRIIa (CD32a)	1.9 [1]	1.4 [1]	19 [1]	0.32 [1]
FcγRIIb (CD32b)	4.1 [1]	1.2 [1]	n.d. [1]	0.64 [1]
FcγRIII (CD16)	4.1 [1]	2.9 [1]	1.6 [1]	0.38 [1]
FcαRI (CD89)	2.8 [1]	3.2 [1]	n.d. [1]	0.12 (for IgA) [1]

A separate surface plasmon resonance study confirmed CRP binding to the **extracellular portion of FcγRI with high affinity (Kd = 0.81 × 10⁻⁹ M)**, reported as threefold higher than IgG [2].

Structural Mechanisms of Interaction

The structural basis for pentraxin-FcγR binding has been elucidated through crystallographic studies.

- Stoichiometry and Docking:** The complex between serum amyloid P component (SAP) and FcγRIIa reveals that one FcγR docks **diagonally across two subunits** on the pentraxin's A-face [1] [3]. This 1:1 stoichiometry occurs despite the pentraxin having five identical potential contact sites [1].

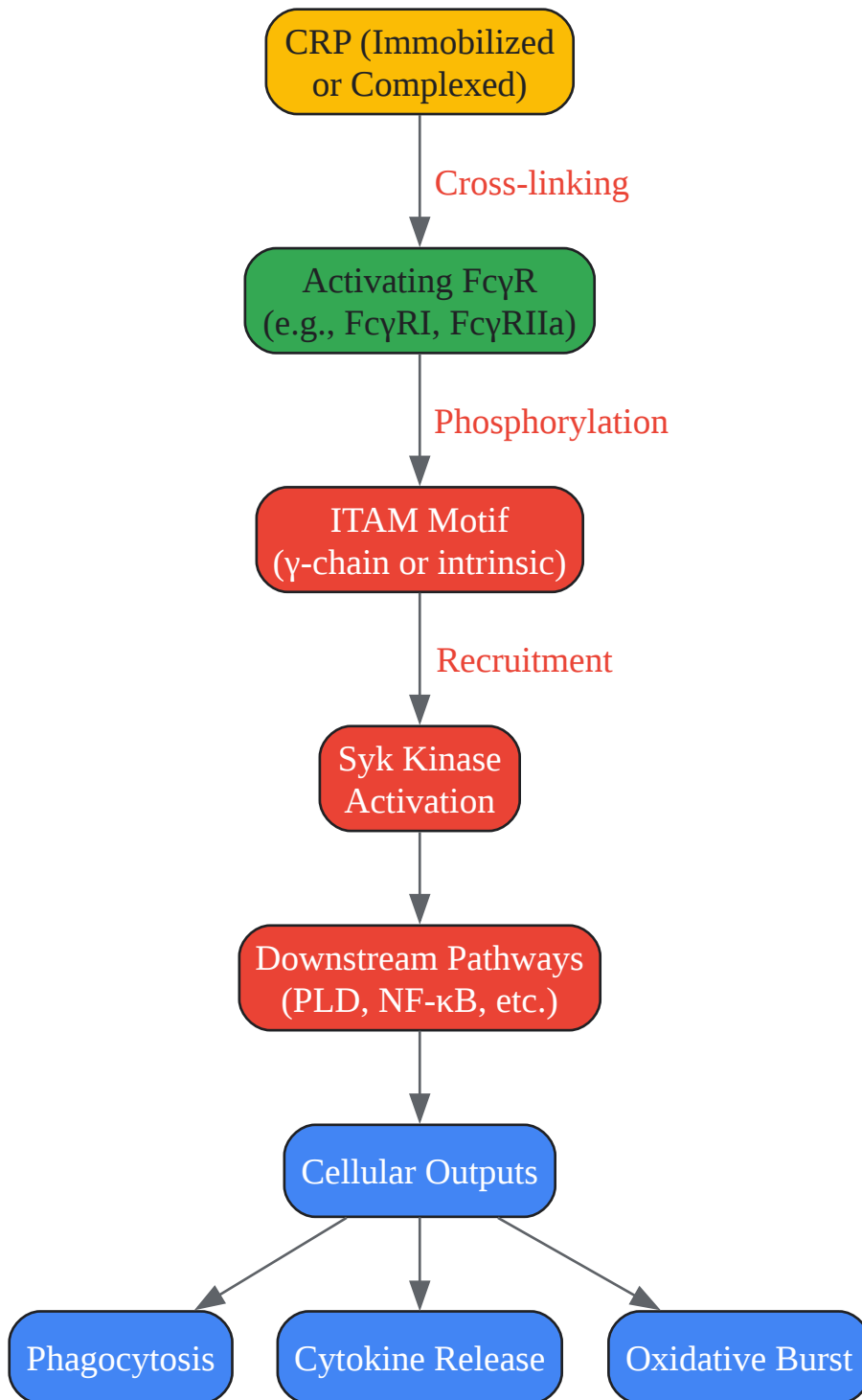
- **Competition with IgG:** The binding site for FcγRs on pentraxins partially overlaps with the binding site for the Fc region of IgG on the same receptors, suggesting **competitive binding** [4] [1].
- **Allele-Specific Binding:** A key single amino acid polymorphism in FcγRIIa (at position 131, encoding either arginine (R) or histidine (H)) critically determines CRP binding. CRP binding and activation are **restricted to the FcγRIIa-131R allelic variant** [4] [1].

Functional Consequences of FcγR Activation

CRP binding to FcγRs triggers several key immune effector functions.

Functional Outcome	Mechanism & Key Receptors	Experimental Context
Phagocytosis	Opsinized targets are internalized via FcγRI and FcγRIIa [5] [2].	CRP opsonization of phosphocholine-conjugated sheep erythrocytes; phagocytosis by transfected COS-7 cells [2].
Pro-inflammatory Signaling	Receptor cross-linking activates ITAM-based signaling pathways (e.g., phospholipase D), leading to cytokine production [4] [2].	Cross-linking of CRP on IFN-γ-treated U937 cells (which express FcγRI) [2].
Inhibitory Signaling	Binding to FcγRIIb, which contains an ITIM, can deliver an inhibitory signal [4].	Activation of BW5147 reporter cells expressing only FcγRIIb [4].

The diagram below illustrates the signaling pathways initiated by CRP binding to activating FcγRs.



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> CRP cross-linking activating Fc γ Rs triggers ITAM phosphorylation, Syk kinase recruitment, and downstream signaling for immune effector functions.

Key Experimental Protocols

To study these interactions, several well-established experimental approaches are used.

CRP Binding Assay via Flow Cytometry

This protocol assesses CRP binding to cell-surface receptors [5].

- **Cell Preparation:** Wash cells (e.g., transfected COS-7, K-562, U-937, THP-1) twice in ice-cold PBS with 0.05% azide and 0.1% BSA (PAB).
- **CRP Incubation:** Resuspend cell pellet in PAB with varying concentrations of CRP. Incubate for 1 hour on ice.
- **Detection:** Wash cells and incubate with primary anti-CRP monoclonal antibody (e.g., 2C10). Subsequently, wash and incubate with a fluorescently-labeled secondary antibody (e.g., PE-goat-anti-mouse).
- **Analysis:** Analyze by flow cytometry. Specific binding is determined by subtracting signal from secondary antibody control.
- **Inhibition:** To test specificity, pre-incubate cells with aggregated IgG (aggIgG) for 30 minutes before adding CRP.

FcyR Precipitation using CRP Beads

This method identifies specific receptors from cell lysates that bind to CRP [5].

- **Cell Surface Labeling:** Treat cells (e.g., THP-1) with pronase. Wash and radiolabel surface proteins with ^{125}I using lactoperoxidase.
- **Membrane Extraction:** Prepare membrane extracts using 1% NP-40 lysis buffer containing protease inhibitors.
- **Affinity Matrix:** Couple purified CRP to Affigel 15 beads per manufacturer's instructions.
- **Immunoprecipitation:** Incubate cell lysates with CRP beads or control antibody-bound protein A-Sepharose for 4 hours at 4°C.
- **Analysis:** Wash beads, boil in Laemmli buffer, and run samples on SDS-PAGE. Analyze via autoradiography.

BW5147 FcyR ζ Reporter Assay

This assay specifically detects FcγR activation and cross-linking by measuring IL-2 production [4].

- **Reporter Cells:** Use mouse BW5147 thymoma cells stably transduced with chimeric receptors containing the extracellular domain of a specific human FcγR (e.g., FcγRI, FcγRIIa-H/R, FcγRIIb, FcγRIII) fused to the signaling CD3ζ chain of the TCR.
- **Ligand Stimulation:** Expose reporter cells to immobilized CRP (or CRP in solution phase). For comparison, stimulate with soluble immune complexes.
- **Readout:** Measure mouse IL-2 (mIL-2) production in the supernatant as a direct indicator of FcγR cross-linking and activation.

Research Implications and Considerations

- **Conformational Isoforms Matter:** Recent research highlights that FcγR activation is strongly dependent on CRP conformation [4]. The major FcγR-activating form is likely pCRP*, a conformationally-changed pentamer that exposes neopeptides, rather than native pentameric (pCRP) or monomeric (mCRP) forms [4].
- **Ligand Immobilization is Key:** Robust FcγR activation by pCRP generally requires the protein to be **immobilized** on a surface (e.g., plastic, cell membranes) or complexed with pathogens, which facilitates receptor cross-linking [4].
- **Physiological Context:** Activation of FcγRs by free, soluble pCRP is considerably weaker than by immobilized pCRP and is readily abolished by IgG at serum-level concentrations, suggesting complex regulation in vivo [4].

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